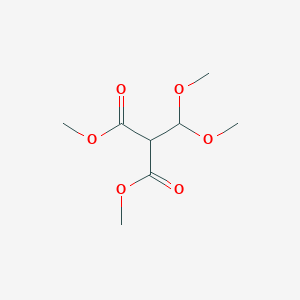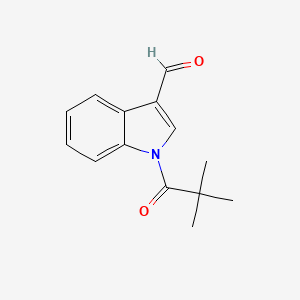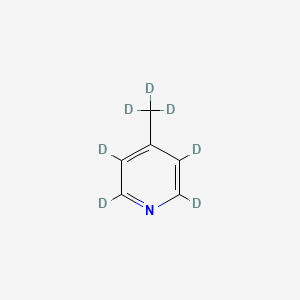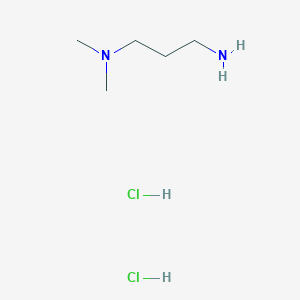
Dimethyl 2-(dimethoxymethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(dimethoxymethyl)propanedioate is an organic compound that belongs to the class of malonate esters. It is a derivative of malonic acid and is characterized by the presence of two methoxy groups attached to the central carbon atom. This compound is widely used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(dimethoxymethyl)propanedioate can be synthesized through various methods. One common approach involves the reaction of dimethyl malonate with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by methanolysis .
Industrial Production Methods
In industrial settings, the production of dimethyl 2-(dimethoxymethyl)malonate often involves large-scale reactions using similar principles as the laboratory synthesis. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(dimethoxymethyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted malonates .
Aplicaciones Científicas De Investigación
Dimethyl 2-(dimethoxymethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of various drugs and bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(dimethoxymethyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the enolate intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Methyl 2-(dimethoxymethyl)malonate
Uniqueness
Dimethyl 2-(dimethoxymethyl)propanedioate is unique due to the presence of two methoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yields .
Propiedades
Fórmula molecular |
C8H14O6 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
dimethyl 2-(dimethoxymethyl)propanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h5,8H,1-4H3 |
Clave InChI |
UDHGQKGSVIWMQC-UHFFFAOYSA-N |
SMILES |
COC(C(C(=O)OC)C(=O)OC)OC |
SMILES canónico |
COC(C(C(=O)OC)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)

![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)





